3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine is a brominated pyridine derivative featuring a piperidine ring substituted with an ethylsulfonyl group at the 1-position and linked to the pyridine core via an ether bond at the 4-position. Its molecular formula is C₁₂H₁₆BrN₂O₃S, with a molecular weight of 357.24 g/mol (estimated). The ethylsulfonyl group enhances solubility in polar solvents, while the bromine atom at position 3 on the pyridine ring provides a reactive site for further functionalization .
Properties
IUPAC Name |
3-bromo-2-(1-ethylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-2-19(16,17)15-8-5-10(6-9-15)18-12-11(13)4-3-7-14-12/h3-4,7,10H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTWDWATCHPSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of Ethylsulfonyl Piperidine: The piperidine ring is functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction using ethylsulfonyl chloride and a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the brominated pyridine with the ethylsulfonyl piperidine moiety via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 3 of the pyridine ring can undergo substitution reactions under specific conditions. Pyridine derivatives with electron-withdrawing groups (e.g., sulfonamides) often activate the ring toward NAS.
Example :
In a Suzuki coupling analogous to , brominated azaindoles react with phenylboronic acid under Pd catalysis to form biaryl products. Applied here, the bromine could be replaced with aryl groups, enabling diversification of the pyridine core.
Radical Reactions
Bromine participates in radical-mediated transformations, particularly in the presence of light or initiators like peroxides.
Mechanistic Insight :
The ethylsulfonyl group may stabilize radical intermediates through inductive effects, directing reactivity to the brominated position .
Functionalization of the Piperidine-Sulfonamide Moiety
The ethylsulfonyl group on the piperidine ring is generally stable but can participate in deprotection or nucleophilic attacks under harsh conditions.
Limitations :
Sulfonamide cleavage requires aggressive conditions, which may degrade the pyridine ring. The ether bond is resistant to mild acids/bases but cleaves under strong HI.
Cycloaddition and Ring-Opening Reactions
The pyridine ring may engage in cycloadditions, though bromine’s electron-withdrawing effect reduces reactivity.
Example :
In , brominated piperidinones undergo cycloaddition with azomethine ylides to form spiro-indolinones. A similar strategy could functionalize the pyridine ring post-bromine substitution.
Stability and Side Reactions
Scientific Research Applications
Chemistry
In organic chemistry, 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for developing new compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by other nucleophiles. |
| Oxidation/Reduction | The ethylsulfonyl group can be oxidized or reduced. |
| Cross-Coupling Reactions | Participates in reactions like Suzuki-Miyaura coupling. |
Biology
The compound has been investigated for its potential bioactivity, particularly as an agonist for the GPR119 receptor, which plays a role in glucose metabolism. Activation of this receptor enhances insulin secretion and may have implications for diabetes management.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It could serve as a precursor in drug development aimed at treating metabolic disorders or conditions related to insulin resistance.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit promising results in preclinical studies targeting metabolic pathways. For instance, studies have shown that GPR119 agonists can significantly enhance glucose-dependent insulin secretion in animal models, suggesting a potential pathway for diabetes treatment .
Additionally, investigations into the compound's interaction with specific enzymes indicate that it may modulate metabolic pathways related to obesity and diabetes . The unique ethylsulfonyl piperidine moiety enhances binding affinity to molecular targets, which could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl piperidine moiety may enhance its binding affinity and specificity for certain targets, leading to desired biological effects .
Comparison with Similar Compounds
Pyridine Core Modifications
Compounds with brominated pyridine cores but differing substituents include:
Key Differences :
Piperidine-Linked Sulfonyl Derivatives
Compounds with piperidine-sulfonyl moieties but varying substituents:
Key Differences :
Heterocyclic Framework Variations
Compounds with alternative heterocycles or substitution patterns:
Key Differences :
- The pyrazolopyridine derivative () replaces the pyridine core with a fused pyrazole-pyridine system, altering electronic properties and hydrogen-bonding capacity.
- The biphenyl-ether-piperidine compound () lacks a sulfonyl group but includes a bulky biphenyl moiety, which may enhance lipophilicity and membrane permeability.
Biological Activity
3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine, a synthetic organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H17BrN2O3S
- Molecular Weight : 349.25 g/mol
- CAS Number : 1448128-39-9
The compound features a bromine atom at the third position of the pyridine ring and an ethylsulfonyl piperidine moiety linked via an ether bond at the second position. This unique structure may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GPR119 Agonism : Research indicates that this compound acts as an agonist for GPR119, a receptor involved in glucose metabolism. Activation of GPR119 enhances intracellular cAMP levels, promoting insulin secretion from pancreatic β-cells and increasing the release of gut peptides such as GLP-1 (glucagon-like peptide 1) and GIP (glucose-dependent insulinotropic peptide) .
- Enzyme Interaction : The compound may modulate enzyme activities through binding interactions, potentially influencing metabolic pathways related to diabetes and obesity .
Antidiabetic Effects
In studies exploring the antidiabetic potential of GPR119 agonists, compounds similar to this compound have shown promise in improving glucose tolerance and reducing hyperglycemia in diabetic models. These effects are mediated through enhanced insulin secretion and improved β-cell function .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | GPR119 Agonism | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | Yes | Limited data available | Potential as a therapeutic agent |
| 3-Bromo-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine | Yes | Moderate activity | Similar mechanism of action |
| 3-Chloro-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine | Yes | Not extensively studied | Variation in halogen may affect potency |
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-((1-(ethylsulfonyl)piperidin-4-yl)oxy)pyridine, and what reagents are typically involved?
- Methodological Answer : The synthesis often involves multi-step reactions:
Nucleophilic Substitution : Reacting 3-bromo-2-hydroxypyridine with 1-(ethylsulfonyl)piperidin-4-ol under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or DMSO to form the ether linkage .
Sulfonylation : Introducing the ethylsulfonyl group to piperidine via reaction with ethylsulfonyl chloride in the presence of a base like triethylamine .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is the compound characterized spectroscopically, and what are the critical NMR signals?
- Methodological Answer :
- ¹H NMR :
- Pyridine protons: δ 7.8–8.5 ppm (split based on substitution).
- Piperidinyl protons: δ 2.5–3.5 ppm (multiplet for CH₂ groups).
- Ethylsulfonyl group: δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.1–3.3 ppm (quartet, SO₂CH₂) .
- ¹³C NMR :
- Pyridine carbons: δ 120–150 ppm.
- Piperidinyl carbons: δ 40–60 ppm.
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Q. What are the typical reaction pathways for modifying the bromine substituent in this compound?
- Methodological Answer :
- Buchwald–Hartwig Amination : Replace Br with amines (e.g., aryl/alkyl amines) using Pd catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) .
- Suzuki Coupling : Cross-coupling with arylboronic acids to form biaryl derivatives .
- SNAr Reactions : React with nucleophiles (e.g., thiols, alkoxides) under mild conditions .
Advanced Research Questions
Q. How can steric hindrance from the ethylsulfonyl-piperidine moiety impact substitution reactions, and how is this mitigated?
- Methodological Answer :
- Issue : Bulky ethylsulfonyl groups reduce accessibility to the pyridine’s C3 position.
- Solutions :
Use high-temperature conditions (e.g., 110°C in DMF) to enhance reaction kinetics .
Employ microwave-assisted synthesis to reduce reaction time and improve yields .
Optimize catalyst systems (e.g., Pd nanoparticles) for sterically challenging couplings .
Q. What contradictions exist in reported biological activities of similar pyridine derivatives, and how can they be resolved?
- Methodological Answer :
- Contradictions : Discrepancies in IC₅₀ values for kinase inhibition across studies due to assay conditions (e.g., ATP concentration variations) .
- Resolution Strategies :
Standardize assays (e.g., fixed ATP levels, consistent cell lines).
Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Table :
| Compound | IC₅₀ (Kinase A) | Assay Type | Reference |
|---|---|---|---|
| Analog with CF₃ substitution | 12 nM | Enzymatic | |
| Analog with Br substitution | 45 nM | Cell-based |
Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties, and what structural modifications improve bioavailability?
- Methodological Answer :
- Impact : The ethylsulfonyl group enhances metabolic stability but may reduce solubility.
- Modifications :
Introduce polar groups (e.g., hydroxyl, morpholine) on the piperidine ring to improve aqueous solubility .
Replace ethylsulfonyl with trifluoromethylsulfonyl for enhanced membrane permeability .
- Data Table :
| Derivative | LogP | Solubility (µg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| Ethylsulfonyl | 2.8 | 15 | 4.2 |
| Trifluoromethylsulfonyl | 3.1 | 8 | 6.7 |
Q. What strategies are effective in analyzing and resolving by-products during coupling reactions involving this compound?
- Methodological Answer :
- Common By-Products : Dehalogenated pyridines or dimerization products .
- Analytical Methods :
LC-MS/MS : Identify by-product masses and fragmentation patterns.
HPLC-PDA : Quantify impurities using UV spectra .
- Mitigation :
- Use degassed solvents to prevent radical-mediated dimerization.
- Optimize catalyst loading (e.g., 5 mol% Pd) to minimize side reactions .
Data-Driven Insights
-
Comparative Reactivity Table :
Reaction Type Yield (%) Key Conditions Reference Suzuki Coupling 78 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C Buchwald–Hartwig 65 Pd(dba)₂, Xantphos, 100°C SNAr with Thiophenol 92 Et₃N, THF, RT -
Structural-Activity Relationship (SAR) :
The ethylsulfonyl group enhances target binding affinity but requires balancing with solubility modifiers (e.g., PEG linkers) for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
